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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B085305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block in

asymmetric synthesis, most notably in the production of the HIV protease inhibitor, Indinavir.[1]

[2] Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary

and precursor for various pharmaceuticals. This technical guide provides an in-depth overview

of the structural properties of (1R,2S)-1-amino-2-indanol, detailed experimental protocols for

its characterization, and a visualization of its synthetic pathway.

Core Structural and Physical Properties
The fundamental physicochemical properties of (1R,2S)-1-amino-2-indanol are summarized in

the table below, providing a consolidated reference for laboratory use.
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Property Value Source(s)

Molecular Formula C₉H₁₁NO [3][4]

Molecular Weight 149.19 g/mol [3][5]

Appearance
White to light beige/cream

crystalline powder
[4][6]

Melting Point 116-121 °C [3][4][7]

Optical Rotation
[α]²²/D +63° (c = 0.2 in

chloroform)
[3][8]

[α]²⁰/D = +43° (c=1 in MeOH) [4]

Solubility

Soluble in methanol. Soluble in

DMSO (100 mg/mL with

sonication). Formulations in

DMSO/PEG300/Tween-

80/Saline and DMSO/Corn Oil

are also possible.

[1][9]

CAS Number 136030-00-7 [3][6]

Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of (1R,2S)-1-
amino-2-indanol.
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Spectroscopic Data Description

¹H NMR
Spectra are available and consistent with the

proposed structure.

¹³C NMR
Spectra are available and confirm the carbon

framework of the molecule.

Infrared (IR) Spectrum

The IR spectrum shows characteristic peaks for

the functional groups present, and it conforms to

the standard.

Mass Spectrometry
Mass spectral data are available and confirm

the molecular weight of the compound.

Experimental Protocols
The following sections detail the methodologies for the determination of the key physical and

structural properties of (1R,2S)-1-amino-2-indanol.

Melting Point Determination
Objective: To determine the melting point range of (1R,2S)-1-amino-2-indanol.

Methodology:

A small, dry sample of crystalline (1R,2S)-1-amino-2-indanol is finely powdered.

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes a clear liquid are recorded as the melting point range.

Optical Rotation Measurement
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Objective: To measure the specific rotation of (1R,2S)-1-amino-2-indanol to confirm its

enantiomeric purity.

Methodology:

A solution of (1R,2S)-1-amino-2-indanol is prepared by accurately weighing a sample and

dissolving it in a specific solvent (e.g., chloroform or methanol) in a volumetric flask to a

known concentration.[3][4]

A polarimeter is turned on and allowed to warm up for at least 10 minutes.[4]

The polarimeter cell is filled with the pure solvent to be used as a blank, ensuring no air

bubbles are present, and the instrument is zeroed.[4][10]

The cell is then rinsed and filled with the prepared sample solution, again ensuring the

absence of air bubbles.[4][10]

The cell is placed in the polarimeter, and the optical rotation (α) is measured. The

temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are

recorded.[10]

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the

observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the

concentration of the solution in g/mL.[7][11]

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of (1R,2S)-1-amino-2-indanol to identify its

functional groups.

Methodology (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

[6]

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

[6]
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The mixture is placed into a pellet die and compressed under high pressure using a

hydraulic press to form a transparent pellet.[6]

The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]

Methodology (Attenuated Total Reflectance - ATR):

The ATR crystal is cleaned to ensure it is free of contaminants.[6]

The solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.[6]

The FTIR spectrum is then recorded.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (1R,2S)-1-amino-2-indanol to elucidate its

molecular structure.

Methodology:

A sample of (1R,2S)-1-amino-2-indanol (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

The NMR tube is placed in the NMR spectrometer.

The spectra are acquired using appropriate parameters, including the number of scans and

relaxation delays. Tetramethylsilane (TMS) is typically used as an internal standard.

Synthesis and Role in Drug Development
(1R,2S)-1-amino-2-indanol is a key chiral intermediate in the synthesis of Indinavir, a potent

HIV protease inhibitor.[8][9][12] Its synthesis is a critical process in the manufacturing of this

important antiretroviral drug. A common synthetic approach involves the enantioselective

synthesis from indene oxide.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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